molecular formula C15H20BNO3 B566828 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide CAS No. 1218790-42-1

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Cat. No. B566828
CAS RN: 1218790-42-1
M. Wt: 273.139
InChI Key: RCMMYLJDIVTJPH-UHFFFAOYSA-N
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Description

“N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide” is a chemical compound that is an important boric acid derivative . It is often used in the field of organic synthesis .


Synthesis Analysis

The compound can be obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 373.27 . The SMILES string representation of the compound is Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3 .

Scientific Research Applications

Organic Synthesis Intermediates

The compound is frequently used as an intermediate in organic synthesis, particularly in the formation of pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Hydroboration Catalyst

It serves as a catalyst in the hydroboration of alkyl or aryl alkynes and alkenes, which is a crucial step in various synthetic pathways .

Suzuki–Miyaura Coupling

This compound is a substrate in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Polymerase Enzyme Inhibitors

It’s involved in the synthesis of indolo-fused heterocyclic inhibitors of polymerase enzymes, which have potential applications in antiviral therapies, such as those targeting hepatitis C .

Electrophilic Substitution Reactions

The compound is used in intramolecular electrophilic substitution reactions to synthesize pyridoquinazolines and benzo[h][1,6]naphthyridines, compounds that have various pharmaceutical applications .

Drug Delivery Systems

Phenylboronic acid pinacol ester derivatives are used to modify hyaluronic acid for the development of reactive oxygen species (ROS)-responsive drug delivery systems. This has been applied to encapsulate curcumin for targeted cancer therapy .

Photodynamic Cancer Therapy

It is also conjugated with ChitoPEG copolymer for use in photosensitizer-based photodynamic therapy, a promising strategy for targeting cancers with polymeric nanoparticulate carriers .

Safety and Hazards

The compound has been classified as Aquatic Chronic 4 according to its hazard statements . It is stored under the storage class code 11, which refers to combustible solids .

Future Directions

The compound has potential applications in various fields due to its unique structure and good biological activity and pharmacological effects . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMYLJDIVTJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675320
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-42-1
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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